![molecular formula C23H18N2O2S B12606175 N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide CAS No. 918661-18-4](/img/structure/B12606175.png)
N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide is a complex organic compound belonging to the thienopyridine family. This compound is characterized by its unique structure, which includes a benzoyl group and a benzamide group attached to a thieno[2,3-b]pyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide typically involves multi-step reactions. One common method starts with the reaction of 4,6-disubstituted 2-thioxopyridine-3-carbonitriles with phenacyl bromides under Thorpe–Ziegler cyclization conditions . The resulting intermediate is then subjected to further reactions, such as alkylation or acylation, to introduce the benzoyl and benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
類似化合物との比較
Similar Compounds
3-Amino-2-benzoylthieno[2,3-b]pyridine: Shares a similar core structure but lacks the benzamide group.
4,6-Dimethylthieno[2,3-b]pyridine derivatives: These compounds have variations in the substituents attached to the thienopyridine core.
Uniqueness
N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide is unique due to the presence of both benzoyl and benzamide groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to similar compounds.
特性
CAS番号 |
918661-18-4 |
|---|---|
分子式 |
C23H18N2O2S |
分子量 |
386.5 g/mol |
IUPAC名 |
N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C23H18N2O2S/c1-14-13-15(2)24-23-18(14)19(25-22(27)17-11-7-4-8-12-17)21(28-23)20(26)16-9-5-3-6-10-16/h3-13H,1-2H3,(H,25,27) |
InChIキー |
MQLWKFOUJMIIFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


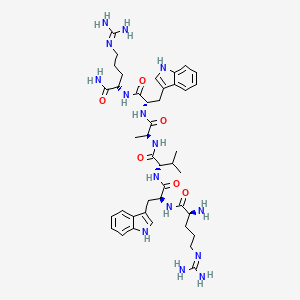
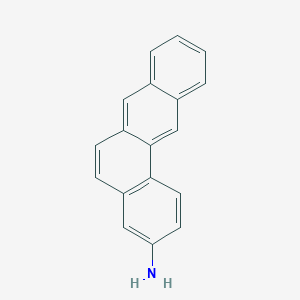
![N-[4-Chloro-3-(4-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12606106.png)
![[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde](/img/structure/B12606117.png)
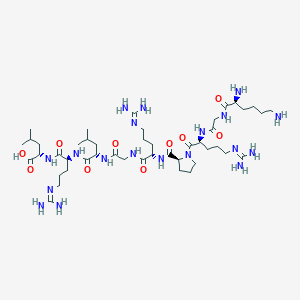
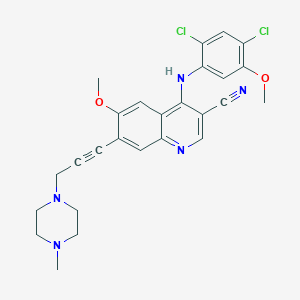
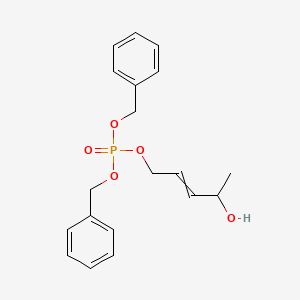
![2-(2-hydroxyethyl)-1-[4-[5-[4-[[N'-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12606140.png)
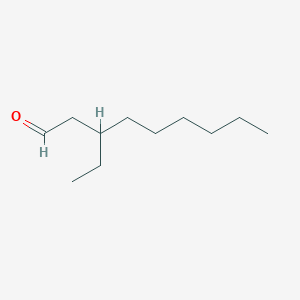
![N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine](/img/structure/B12606160.png)
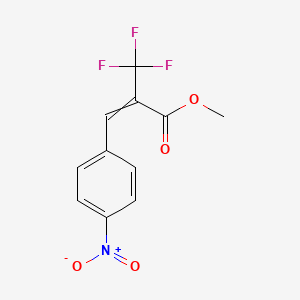
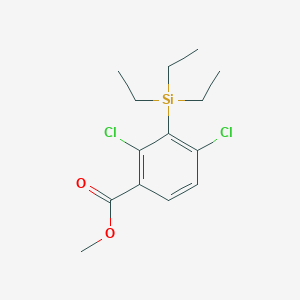
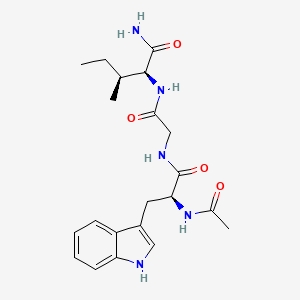
![N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606186.png)
